molecular formula C20H17ClFN5O4 B2755518 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1052563-06-0

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2755518
CAS No.: 1052563-06-0
M. Wt: 445.84
InChI Key: FUCVEDWQHNSZPN-UHFFFAOYSA-N
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Description

The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a fused pyrrolo-triazole-dione core. Its structure includes a 3-chloro-4-methoxyphenyl substituent at position 5 of the pyrrolo-triazole system and a 3-fluoro-4-methylphenyl group attached via an acetamide linkage.

Properties

IUPAC Name

2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O4/c1-10-3-4-11(7-14(10)22)23-16(28)9-26-18-17(24-25-26)19(29)27(20(18)30)12-5-6-15(31-2)13(21)8-12/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCVEDWQHNSZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrrolo[3,4-d][1,2,3]triazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro and methoxy substituents: These groups can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the acetamide group: This step often involves acylation reactions using acetic anhydride or acetyl chloride.

    Introduction of the fluoro and methyl substituents: These can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetamide groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolo[3,4-d][1,2,3]triazole core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.

    Biological Probes: Used in studying biological pathways and interactions.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide involves interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Properties / Applications
Target Compound Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 5-(3-chloro-4-methoxyphenyl); N-(3-fluoro-4-methylphenyl)acetamide ~460.86 (calculated) Hypothesized kinase inhibition
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-...acetamide () Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 5-(3-chloro-4-fluorophenyl); N-(2,3-dimethylphenyl)acetamide 454.89 Anticancer screening candidate
2-(5-(3,4-Dimethoxyphenyl)-4,6-dioxo-...acetamide (ID 1052610-79-3, ) Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 5-(3,4-dimethoxyphenyl); N-(2,3-dimethylphenyl)acetamide 466.91 Potential CNS activity
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-...triazolo[3,4-b][1,3,4]thiadiazine () Triazolo[3,4-b][1,3,4]thiadiazine 6-(2,6-dichlorophenyl); 3-(3-methylpyrazole) 423.72 Anti-inflammatory (cf. celecoxib)

Key Comparisons

Substituent Effects on Bioactivity The 3-chloro-4-methoxyphenyl group in the target compound may enhance solubility compared to the 3-chloro-4-fluorophenyl analog () due to methoxy’s polarity. However, fluorination in ’s compound could improve metabolic stability .

Synthetic Routes The target compound’s synthesis likely parallels methods in and , where pyrrolo-triazole derivatives are formed via cyclization reactions (e.g., using monochloroacetic acid or phenylisothiocyanate) . Heterocyclization steps (e.g., with NaOH or ethyl chloroacetate, as in ) are critical for forming the triazole-dione core .

The target compound’s 3-fluoro-4-methylphenyl group may further reduce CYP affinity compared to dimethylphenyl analogs .

Crystallographic and Spectroscopic Characterization

  • Analogous compounds in and were characterized via NMR, IR, and X-ray crystallography (using SHELXL, ), confirming fused heterocyclic systems . The target compound’s structure would require similar validation.

Research Findings and Implications

  • Toxicity Considerations : Chlorinated aryl groups (e.g., in and ) are associated with hepatotoxicity risks, necessitating further safety profiling .
  • Synthetic Optimization : emphasizes the need for scalable synthesis routes to improve yields of complex pyrrolo-triazole derivatives like the target compound .

Biological Activity

The compound 2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H14ClF2N5O4C_{19}H_{14}ClF_2N_5O_4, with a molecular weight of approximately 427.84 g/mol. The structure includes a pyrrolo-triazole moiety along with various functional groups such as chloro, methoxy, and fluoro substituents. These features contribute to its chemical reactivity and biological potential.

Structural Representation

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC19H14ClF2N5O4C_{19}H_{14}ClF_2N_5O_4
Molecular Weight427.84 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. While detailed mechanisms are not fully elucidated in existing literature, it is hypothesized that the compound may modulate the activity of various biological pathways through these interactions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds featuring the pyrrolo-triazole core have been shown to inhibit cell proliferation in various cancer cell lines.
  • Mechanistic Insights : The inhibition of specific kinases involved in cancer progression has been suggested as a potential mechanism.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity:

  • Bacterial Inhibition : The presence of halogenated phenyl groups often enhances the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Similar compounds have demonstrated fungicidal effects against various fungal strains.

Neuroprotective Effects

Emerging evidence points to potential neuroprotective effects:

  • Cellular Studies : The compound may protect neuronal cells from oxidative stress and apoptosis.
  • Pathway Modulation : It could modulate pathways associated with neurodegeneration.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of related pyrrolo-triazole derivatives. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : Significant dose-dependent inhibition of cell viability was observed at concentrations ranging from 10 µM to 50 µM.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli:

  • Results : The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Study 3: Neuroprotective Mechanisms

A study focusing on neuroprotection reported:

  • Model Used : SH-SY5Y neuroblastoma cells treated with oxidative stress agents.
  • Outcome : The compound reduced cell death by approximately 40% compared to controls.

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